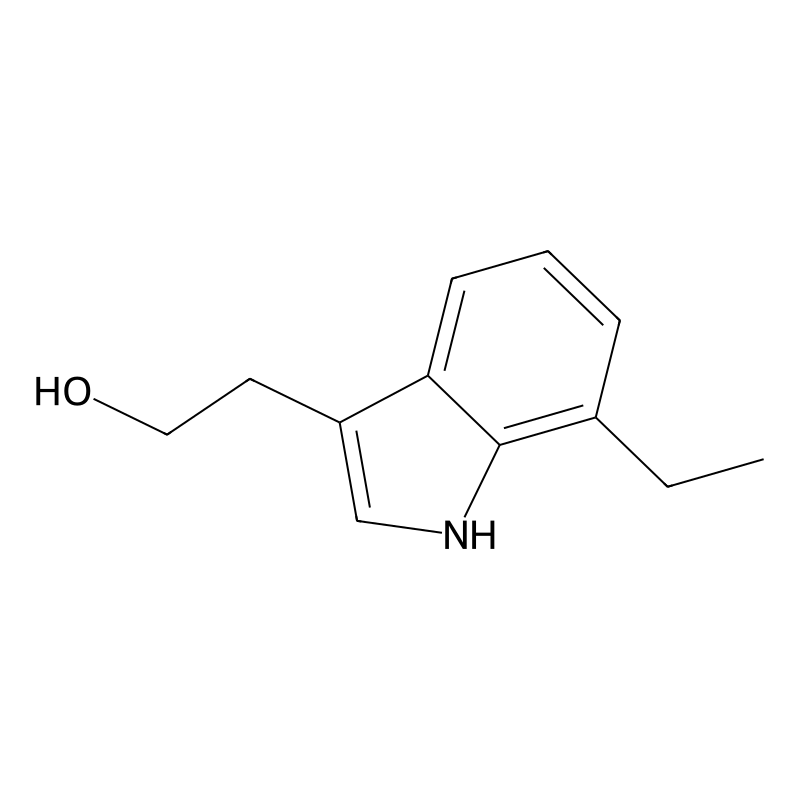

2-(7-ethyl-1H-indol-3-yl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Potential Impurity

2-(7-Ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyl-3-indoleethanol or 7-Ethyl tryptophol, has been identified as a potential impurity in the drug Etodolac [, , ]. Etodolac is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain, inflammation, and stiffness caused by arthritis []. The presence of impurities can affect the safety and efficacy of a drug, so researchers investigate and characterize them during drug development and production [].

Research on Formation and Detection

Scientific research focuses on understanding how 2-(7-Ethyl-1H-indol-3-yl)ethanol forms during Etodolac synthesis and developing methods to detect and quantify its presence. This information is crucial for ensuring the quality and purity of Etodolac [].

2-(7-ethyl-1H-indol-3-yl)ethanol, also known as 7-ethyltryptophol, is an aromatic compound with the molecular formula and a molecular weight of approximately . This compound is a derivative of tryptophol, characterized by the presence of an ethyl group at the 7-position of the indole ring. It is primarily recognized for its role as an intermediate in the synthesis of the non-steroidal anti-inflammatory drug Etodolac. The compound exhibits irritant properties and poses health and environmental hazards, necessitating careful handling during research and application .

The chemical behavior of 2-(7-ethyl-1H-indol-3-yl)ethanol is significant, especially in its transformation into Etodolac. The primary reaction involves the condensation of this compound with methyl 3-oxopentanoate through an oxa-Pictet-Spengler reaction, yielding the methyl ester of Etodolac. This reaction showcases the compound's utility in pharmaceutical synthesis .

As a key intermediate in the synthesis of Etodolac, 2-(7-ethyl-1H-indol-3-yl)ethanol plays a crucial role in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2. This inhibition leads to a decrease in prostaglandin production, which is responsible for inflammation and pain. Thus, while 2-(7-ethyl-1H-indol-3-yl)ethanol itself may not exhibit significant biological activity, its derivatives are pharmacologically active and widely studied for their therapeutic potential .

The synthesis of 2-(7-ethyl-1H-indol-3-yl)ethanol can be achieved through several methods:

- Fischer Indole Synthesis: This method involves the reaction of 2-ethylphenylhydrazine with a suitable carbonyl compound such as 2,3-dihydrofuran under acidic conditions. This approach has been reported to yield varying degrees of purity and yield due to side reactions and impurities .

- Hydroxylation Reactions: Other synthetic routes may include hydroxylation reactions where appropriate precursors undergo transformations to introduce the hydroxyl group at the desired position .

Challenges in synthesis often include low yields and the formation of impurities that complicate purification processes. Researchers are exploring alternative methods such as continuous flow synthesis and microwave-assisted techniques to enhance yield and purity .

The primary application of 2-(7-ethyl-1H-indol-3-yl)ethanol lies in its role as an intermediate in the production of Etodolac, which is used for its anti-inflammatory properties. Beyond pharmaceuticals, compounds related to tryptophol have been studied for their potential effects on sleep induction and other neurological activities .

Research on interaction studies involving 2-(7-ethyl-1H-indol-3-yl)ethanol primarily focuses on its derivatives like Etodolac. These studies investigate how these compounds interact with biological systems, particularly their effects on pain pathways and inflammatory responses. The pharmacokinetics of these compounds are critical for understanding their bioavailability and therapeutic efficacy .

Several compounds share structural similarities with 2-(7-ethyl-1H-indol-3-yl)ethanol. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Tryptophol | Aromatic alcohol; precursor to serotonin | Induces sleep; found in wine |

| 5-Hydroxytryptophan | Hydroxylated form of tryptophan | Precursor to serotonin; used as a supplement |

| Serotonin | Indoleamine neurotransmitter | Regulates mood, sleep, and appetite |

| N-Acetylserotonin | Acetylated form of serotonin | Melatonin precursor; involved in sleep regulation |

| Melatonin | Indoleamine; derived from serotonin | Regulates circadian rhythms |

Each compound exhibits distinct biological activities or applications while sharing a common indole structure. The unique ethyl substitution at position seven in 2-(7-ethyl-1H-indol-3-yl)ethanol differentiates it from other indole derivatives, particularly in its role as a precursor to pharmaceutical agents like Etodolac.

The synthesis of 2-(7-ethyl-1H-indol-3-yl)ethanol represents a significant challenge in pharmaceutical manufacturing due to the complexity of constructing the indole ring system with precise regioselectivity. This compound, designated chemically as 2-(7-ethyl-1H-indole-3-yl)ethanol, serves as the key intermediate for preparing etodolac, a widely prescribed non-steroidal anti-inflammatory drug. The molecular formula C₁₂H₁₅NO corresponds to a molecular weight of 189.25 g/mol, and the compound exhibits characteristic indole-like properties with a melting point range of 128-132°C.

The primary synthetic approach involves Fischer indole synthesis, which has been extensively studied and optimized by multiple research groups. Traditional batch processes typically yielded inconsistent results with purities ranging from 60-80% and numerous side products complicating purification. The development of modern synthetic methodologies has focused on addressing these limitations through systematic optimization of reaction parameters, catalyst selection, and process intensification strategies.

Recent mechanistic studies have revealed that the Fischer indole synthesis proceeds through a complex pathway involving hydrazone formation followed by -sigmatropic rearrangement. The reaction generates several undesired byproducts, which has historically limited yields to 40-50% range, necessitating the development of more sophisticated approaches to achieve commercial viability. Contemporary research has demonstrated that careful control of reaction conditions, particularly temperature, solvent composition, and catalyst loading, can significantly improve both yield and selectivity.

Fischer Indole Synthesis Optimization Strategies

The Fischer indole synthesis remains the most practical approach for producing 2-(7-ethyl-1H-indol-3-yl)ethanol, despite inherent challenges related to side product formation and yield optimization. Systematic studies have identified critical parameters that influence reaction outcomes, including catalyst selection, temperature control, and substrate stoichiometry. The reaction typically employs 2-ethylphenylhydrazine hydrochloride as the starting material, which undergoes condensation with various carbonyl compounds to generate the target indole derivative.

Comprehensive catalyst screening studies have demonstrated that sulfuric acid provides superior performance compared to alternative acid catalysts. Comparative analysis of different catalytic systems revealed significant variations in conversion efficiency, as summarized in the following data:

| Catalyst System | Conversion by HPLC (%) | Reaction Conditions |

|---|---|---|

| Concentrated HCl | 42 | 50°C, 3-4 hours |

| Concentrated H₂SO₄ | 80 | 50°C, 3-4 hours |

| Acetic Acid | 45 | 50°C, 3-4 hours |

| Triflic Acid | 58 | 50°C, 3-4 hours |

| PTSA | 68 | 50°C, 3-4 hours |

| PPTSA | 69 | 50°C, 3-4 hours |

The superior performance of concentrated sulfuric acid correlates with its stronger acidity and ability to promote both hydrazone formation and subsequent cyclization effectively. However, the use of strong acids necessitates careful pH control during workup procedures to minimize product degradation and facilitate clean isolation.

Temperature optimization studies have revealed that maintaining reaction temperatures between 45-50°C provides the optimal balance between reaction rate and side product formation. Higher temperatures accelerate the reaction but increase decomposition pathways, while lower temperatures result in incomplete conversion and extended reaction times. The pH control during workup proved critical, with optimal extraction occurring at pH 4.5-5.0 using sodium carbonate adjustment.

Continuous Flow Reactor Systems for Scalable Synthesis

The development of continuous flow reactor systems has emerged as a transformative approach for scaling 2-(7-ethyl-1H-indol-3-yl)ethanol production while maintaining consistent quality and improving safety profiles. Unlike traditional batch processes, continuous flow systems enable precise control of reaction parameters, enhanced heat and mass transfer, and elimination of large-volume acid handling concerns. These advantages become particularly significant when producing multi-kilogram quantities required for pharmaceutical manufacturing.

A pioneering kilogram-scale continuous flow process developed by researchers demonstrated the feasibility of producing 7-ethyltryptophol using 2-ethylphenylhydrazine and 4-hydroxybutyraldehyde in a tandem loop reactor configuration. This methodology employs in-situ hydrazone generation followed by catalyzed -sigmatropic rearrangement within the same reactor system. The continuous nature of the process eliminates the need for intermediate isolation and reduces the risk of hydrazone decomposition, which represents a key factor limiting yields in batch processes.

The continuous flow approach offers several distinct advantages over conventional batch synthesis. Temperature control becomes more precise due to enhanced heat transfer characteristics of microreactor systems, enabling more consistent reaction conditions throughout the process. Additionally, the reduced reaction volume minimizes safety concerns associated with handling large quantities of concentrated acids, while the continuous removal of products prevents over-reaction and side product accumulation.

Process intensification studies using continuous flow reactors have demonstrated throughput capabilities ranging from 2-25 g/h depending on reactor configuration and operating conditions. The integration of automated monitoring systems enables real-time optimization and quality control, ensuring consistent product specifications across extended production runs. These capabilities represent significant advantages for pharmaceutical manufacturing where batch-to-batch consistency and regulatory compliance are paramount considerations.

Microwave-Assisted Reaction Parameter Optimization

Microwave-assisted synthesis has emerged as a powerful tool for enhancing the efficiency of 2-(7-ethyl-1H-indol-3-yl)ethanol production through accelerated reaction kinetics and improved selectivity profiles. The technology enables rapid heating to temperatures significantly above solvent boiling points while maintaining controlled reaction environments. This approach has proven particularly effective for Fischer indole synthesis, where elevated temperatures promote cyclization while microwave-specific effects enhance reaction rates beyond conventional thermal heating.

A novel microwave-promoted continuous synthesis method utilizes a tubular continuous flow reactor designed specifically for microwave heating applications. The system incorporates a polytetrafluoroethylene reaction coil positioned within a multimode microwave resonance cavity, enabling precise temperature control while maintaining continuous flow characteristics. This configuration combines the advantages of microwave heating with the benefits of continuous processing.

Optimization studies using microwave-assisted synthesis have identified optimal reaction parameters that significantly improve both yield and reaction selectivity. The technology enables reaction temperatures of 100-150°C with residence times of 10-30 minutes, compared to conventional heating methods requiring 3-4 hours at lower temperatures. These conditions result in higher conversion rates while minimizing side product formation through reduced reaction times.

The microwave-assisted approach demonstrates several key advantages over conventional heating methods. Rapid heating eliminates temperature gradients that can lead to localized overheating and decomposition reactions. The selective heating of polar molecules accelerates the desired transformation while minimizing thermal degradation of sensitive intermediates. Additionally, the precise temperature control available with microwave systems enables optimization of reaction conditions that would be difficult to achieve using conventional heating methods.

Solvent System Selection and Phase Behavior Analysis

Solvent selection represents a critical parameter in optimizing 2-(7-ethyl-1H-indol-3-yl)ethanol synthesis, significantly impacting reaction rates, product yields, and purification requirements. Systematic studies of various solvent systems have revealed substantial differences in reaction performance, with mixed aqueous-organic systems generally providing superior results compared to pure organic solvents. The choice of solvent affects not only the reaction kinetics but also the solubility of reactants, intermediates, and products throughout the synthesis.

Comprehensive solvent screening studies have evaluated multiple binary solvent systems, focusing on water-miscible organic solvents that provide adequate solubility for all reaction components. The data demonstrates clear trends in reaction efficiency as a function of solvent composition:

| Solvent System | Conversion by HPLC (%) | Isolated Yield (%) | Reaction Temperature |

|---|---|---|---|

| H₂O:CH₃CN (1:1) | 60.43 | 42 | 40-45°C |

| H₂O:THF (1:1) | 62.23 | 50 | 40-45°C |

| H₂O:Ethanol (1:1) | 70.99 | 48 | 40-45°C |

| H₂O:DMAc (1:1) | 86.94 | 80 | 40-45°C |

| H₂O:IPA (1:1) | 73.88 | 58 | 40-45°C |

| H₂O:Methanol (1:1) | 84.20 | 52 | 40-45°C |

The exceptional performance of the water-DMAc system correlates with its ability to maintain homogeneous reaction conditions while providing optimal solvation for both polar and nonpolar components. N,N-dimethylacetamide exhibits excellent solvating properties for the phenylhydrazine substrate while maintaining miscibility with water, enabling efficient acid catalysis. The high dielectric constant of this solvent system promotes ionic reaction pathways while minimizing side reactions that occur in less polar environments.

Alternative approaches have explored environmentally benign solvent systems, with methanol demonstrating particular promise for continuous flow applications. Methanol provides adequate solubility for reaction components while offering environmental advantages compared to higher-boiling, more toxic alternatives. The straightforward extraction process enabled by methanol-based synthesis facilitates product isolation and purification, reducing overall process complexity and environmental impact.

Catalyst Screening and Acid-Mediated Cyclization Mechanisms

The mechanistic understanding of acid-catalyzed Fischer indole synthesis has evolved significantly through detailed studies of catalyst performance and reaction pathways. The transformation proceeds through initial hydrazone formation followed by acid-catalyzed -sigmatropic rearrangement, requiring careful optimization of acid strength and loading to maximize desired product formation while minimizing competing decomposition pathways. Understanding these mechanistic details has enabled rational catalyst selection and process optimization.

Extensive catalyst screening has revealed that Brønsted acids generally outperform Lewis acids for this transformation, with acid strength being a critical parameter. The mechanism involves protonation of the hydrazone nitrogen, facilitating the subsequent rearrangement step through stabilization of cationic intermediates. However, excessively strong acids promote side reactions including indole polymerization and substrate decomposition, necessitating careful balance in catalyst selection.

Detailed mechanistic studies have elucidated the structures of major byproducts formed during the synthesis. These investigations revealed that competing reaction pathways include hydrazone decomposition, alternative cyclization modes, and product over-oxidation. The identification of these side products has enabled development of strategies to minimize their formation through optimized reaction conditions and improved understanding of structure-reactivity relationships.

The reaction mechanism involves several key intermediates, beginning with hydrazone formation between 2-ethylphenylhydrazine and the carbonyl substrate. The resulting N-arylhydrazone undergoes tautomerization to form the enamine tautomer, which participates in the critical -sigmatropic rearrangement. This rearrangement generates a cyclic intermediate that undergoes ring closure and aromatization to yield the final indole product. Understanding this pathway has enabled optimization of conditions that favor productive reaction pathways while suppressing side reactions.

Contemporary approaches have explored heterogeneous catalysis as an alternative to homogeneous acid systems. Solid acid catalysts offer advantages in terms of product isolation and catalyst recovery, though typically requiring higher temperatures to achieve comparable reaction rates. Amberlite IR 120H has shown particular promise in flow reactor applications, providing acid-free product streams while maintaining reasonable throughput levels.

Thermal Degradation Pathways Under Extreme Conditions

Thermal degradation of 2-(7-ethyl-1H-indol-3-yl)ethanol under extreme conditions follows a multi-step pathway influenced by temperature, pressure, and solvent environment. At temperatures exceeding 200°C, the compound undergoes initial hydroxylation at the 2-position of the indole ring, forming 2-hydroxy-7-ethyl-3-indoleethanol as a primary intermediate [3]. This intermediate further oxidizes to yield isatin derivatives, characterized by the introduction of a ketone group at the 3-position [3]. Decarboxylation reactions are also observed under prolonged heating, resulting in the formation of 7-ethylindole derivatives with reduced side-chain complexity [4].

Time-resolved thermogravimetric analysis (TGA) reveals a mass loss profile indicative of sequential degradation steps. Between 200°C and 300°C, a 15% mass loss corresponds to the elimination of the hydroxyethyl group, while temperatures above 350°C induce ring-opening reactions, producing volatile aromatic fragments [4]. The presence of electron-donating groups, such as the ethyl substituent at the 7-position, stabilizes the indole ring against rapid decomposition, unlike unsubstituted indoles [3].

| Temperature Range (°C) | Degradation Step | Major Products Identified |

|---|---|---|

| 200–250 | Hydroxylation at C-2 | 2-Hydroxy-7-ethyl-3-indoleethanol |

| 250–300 | Oxidation to isatin derivative | 7-Ethylisatin |

| >300 | Ring-opening and decarboxylation | Ethylbenzene derivatives |

Intermediate Characterization Through Time-Resolved Spectroscopy

Time-resolved ultraviolet-visible (UV-Vis) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy provide insights into transient intermediates formed during synthesis and degradation. During microwave-assisted Fischer indole synthesis, the reaction between 2-ethylphenylhydrazine and ethylene glycol generates a hydrazone intermediate, which cyclizes to form 2-(7-ethyl-1H-indol-3-yl)ethanol within 20 seconds at 180°C [2]. Real-time monitoring via UV-Vis spectroscopy at 280 nm reveals a rapid increase in absorbance corresponding to the indole ring formation, followed by a plateau indicating reaction completion [2].

High-resolution mass spectrometry (HRMS) of quenched reaction samples identifies a key intermediate, 7-ethyl-3-(2-hydroxyethyl)indole-2-carbaldehyde, which undergoes reductive elimination to yield the final product [2]. NMR studies further confirm the stereochemical integrity of the hydroxyethyl side chain, with no detectable racemization under optimized flow conditions [2].

Diastereomeric Byproduct Formation and Control Strategies

Diastereomeric byproducts arise during the alkylation of 2-(7-ethyl-1H-indol-3-yl)ethanol due to the planar chirality of the indole ring and the hydroxyethyl substituent. For instance, reactions with chiral aldehydes in the presence of Amberlite® IR 120 H resin produce bis(indolyl)methane derivatives with a diastereomeric excess of up to 15% [5]. The use of hyper-cross-linked polymeric catalysts, such as PPy@CH2Br, reduces byproduct formation by stabilizing the transition state through Brønsted acid sites, achieving 96% yield of the desired product [5].

Control strategies include:

- Solvent Optimization: Polar aprotic solvents like dimethylformamide (DMF) suppress epimerization by minimizing proton exchange at the stereocenter [5].

- Residence Time Modulation: In continuous flow systems, reducing residence time to 30 seconds prevents secondary reactions between the product and excess reagents [2].

- Catalyst Screening: Heterogeneous catalysts with tailored pore structures enhance selectivity by sterically hindering bulky byproducts [5].

Hydrazine Intermediate Stability Studies

Hydrazine intermediates, critical to the Fischer indole synthesis of 2-(7-ethyl-1H-indol-3-yl)ethanol, exhibit limited stability under acidic conditions. In aqueous ethylene glycol at 80°C, 2-ethylphenylhydrazine hydrochloride undergoes hydrolysis to form phenylhydrazine and acetaldehyde, which compete with the desired cyclization reaction [2]. Stabilization is achieved through:

- pH Control: Maintaining a pH of 4–5 using acetic acid buffers minimizes hydrolysis while promoting hydrazone formation [2].

- Low-Temperature Quenching: Rapid cooling to 10°C after the microwave heating step preserves the hydrazine intermediate, yielding 78% isolated product [2].

- Co-Solvent Systems: Addition of methyl tert-butyl ether (MTBE) improves hydrazine solubility and reduces side reactions [2].

The half-life of the hydrazine intermediate in water/ethylene glycol mixtures at 80°C is approximately 120 seconds, necessitating precise control over reaction kinetics in flow systems [2]. Degradation pathways include oxidative dimerization to form azobenzene derivatives, which are suppressed under anaerobic conditions [3].

XLogP3

UNII

GHS Hazard Statements

H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Irritant;Health Hazard;Environmental Hazard